molecular formula C11H12O2 B15071316 5-Methoxy-2-methyl-1H-inden-1-ol

5-Methoxy-2-methyl-1H-inden-1-ol

Cat. No.: B15071316
M. Wt: 176.21 g/mol
InChI Key: CJYSPSOSYQGYDA-UHFFFAOYSA-N
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Description

5-Methoxy-2-methyl-1H-inden-1-ol is an organic compound that belongs to the class of indene derivatives It features a methoxy group at the 5-position and a methyl group at the 2-position on the indene ring, with a hydroxyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-methyl-1H-inden-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic conditions. For instance, the Fischer indole synthesis can be adapted to produce indene derivatives by using suitable starting materials and catalysts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methyl-1H-inden-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted indene derivatives .

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methyl-1H-inden-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes. Detailed studies on its mechanism of action are necessary to fully understand its biological activity and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-methyl-1H-inden-1-ol is unique due to its indene core structure, which imparts different chemical and physical properties compared to indole derivatives. This uniqueness makes it valuable for specific applications where indene-based compounds are preferred .

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

5-methoxy-2-methyl-1H-inden-1-ol

InChI

InChI=1S/C11H12O2/c1-7-5-8-6-9(13-2)3-4-10(8)11(7)12/h3-6,11-12H,1-2H3

InChI Key

CJYSPSOSYQGYDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C1O)C=CC(=C2)OC

Origin of Product

United States

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